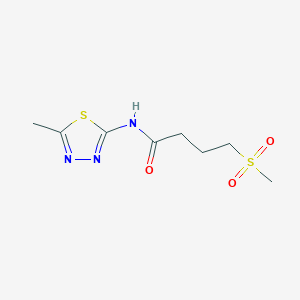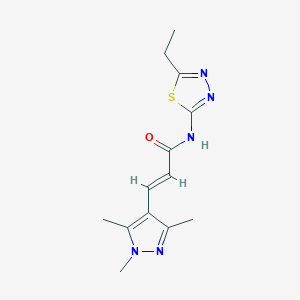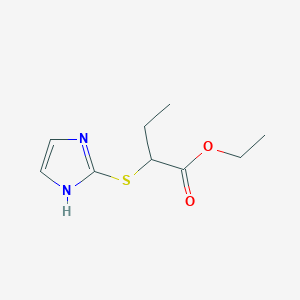![molecular formula C12H15N3O2 B7629088 N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAA belongs to the class of pyridine derivatives and has been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is not fully understood. However, it has been suggested that N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide exerts its biological effects by modulating various signaling pathways in the body. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in lab experiments is its wide range of biological activities. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a useful tool for studying various disease processes. However, one of the limitations of using N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide. One potential area of research is the development of novel N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide and to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide possesses a wide range of biological activities and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide and to determine its safety and efficacy in human clinical trials.
合成法
The synthesis of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide involves the reaction of 2-acetylpyridine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is obtained as a white crystalline solid with a melting point of 144-147°C.
科学的研究の応用
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)14-11-8-10(4-5-13-11)12(17)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQSSWZLQWXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)



![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

